Technical Guide: Solubility & Handling of 4-iodo-1H-indazole-6-carbonitrile
This guide provides an in-depth technical analysis of the solubility profile of 4-iodo-1H-indazole-6-carbonitrile (CAS: 1082041-48-2). It is structured to assist researchers in optimizing stock solution preparation, hand...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 4-iodo-1H-indazole-6-carbonitrile (CAS: 1082041-48-2). It is structured to assist researchers in optimizing stock solution preparation, handling, and experimental workflows.
Executive Summary
4-iodo-1H-indazole-6-carbonitrile is a rigid, bicyclic heteroaromatic intermediate often utilized in the synthesis of kinase inhibitors (e.g., FGFR or VEGFR targets). Its physicochemical profile is dominated by the planar indazole core, the lipophilic iodine atom at C4, and the electron-withdrawing nitrile group at C6.
Primary Solvent (DMSO): Recommended for high-concentration stock solutions (typically 10–50 mM ).
Secondary Solvent (Methanol): Suitable for analytical dilutions (LC-MS/HPLC) but exhibits lower saturation limits than DMSO.
Critical Handling: The compound possesses a free N-H proton (pKa ~13), making it sensitive to pH. It is also potentially light-sensitive due to the aryl iodide moiety.
Part 1: Physicochemical Profile & Theoretical Solubility
Understanding the molecular drivers of solubility is essential before attempting dissolution.
Property
Value / Characteristic
Impact on Solubility
Molecular Weight
269.04 g/mol
Moderate; allows for reasonable molarity per mg.
XLogP3
~1.9
Moderately lipophilic. Poor water solubility; good organic solubility.
H-Bond Donors
1 (Indazole N-H)
Strong crystal lattice energy due to intermolecular H-bonding. Requires polar aprotic solvents (DMSO) to disrupt.
H-Bond Acceptors
2 (Nitrile N, Indazole N)
Facilitates interaction with protic solvents like Methanol, but less effectively than DMSO.
Melting Point
High (>200°C estimated*)
High lattice energy requires energy input (sonication/heat) for initial dissolution.
*Estimate based on structural analogs (6-iodo-1H-indazole MP: 207°C).
Solubility Predictions
DMSO (Dimethyl Sulfoxide): The sulfoxide oxygen acts as a strong H-bond acceptor, effectively breaking the intermolecular N-H···N bonds of the indazole dimer.
Estimated Saturation:20–50 mg/mL (75–185 mM).
Methanol: The hydroxyl group can solvate the nitrile and indazole nitrogens, but the non-polar iodine and aromatic core limit solubility compared to DMSO.
Estimated Saturation:1–5 mg/mL (3–18 mM).
Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Create a stable 10 mM or 50 mM stock solution for biological assays.
Weighing: Weigh the solid into a glass vial (avoid plastic if long-term storage is planned, though polypropylene is generally acceptable for DMSO).
Solvent Addition: Add anhydrous DMSO (Grade ≥99.9%) to achieve the target concentration.
Use this protocol if you need the exact solubility limit for formulation.
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Part 3: Critical Troubleshooting & Stability
The "DMSO Freeze" Phenomenon
DMSO has a high freezing point (19°C). If you store your stock solution in the fridge (4°C) or freezer (-20°C), it will freeze .
Risk: Upon thawing, 4-iodo-1H-indazole-6-carbonitrile may precipitate out of solution as the local concentration changes during the phase transition.
Solution: Always re-vortex and inspect the solution after thawing. If a pellet is visible, heat to 37°C and sonicate before use.
Light Sensitivity (Iodine)
Aryl iodides can undergo homolytic cleavage or photo-deiodination under intense UV light.
Mitigation: Store solid and solutions in amber vials . Wrap clear vials in aluminum foil during bench work.
Methanol & Transesterification
While rare for nitriles under neutral conditions, avoid storing the compound in methanol for extended periods (>1 week) if the methanol is not anhydrous or if the pH is basic, as this could theoretically promote attack on the nitrile carbon. Fresh preparation is recommended for Methanol stocks.
LC-MS Incompatibility
If using DMSO stocks for LC-MS:
Keep DMSO injection volume <5% of the total flow to avoid peak broadening or signal suppression.
For 4-iodo-1H-indazole-6-carbonitrile, a methanol dilution of the DMSO stock is the preferred injection vehicle.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved February 16, 2026, from [Link]
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry. (Provides structural insights into indazole H-bonding networks). Retrieved February 16, 2026, from [Link]
Exploratory
Thermodynamic stability of 6-cyano-4-iodoindazole isomers
Thermodynamic Stability of 6-Cyano-4-Iodoindazole Isomers: A Technical Guide Executive Summary This technical guide provides a rigorous analysis of the thermodynamic stability of 6-cyano-4-iodoindazole, a critical scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Thermodynamic Stability of 6-Cyano-4-Iodoindazole Isomers: A Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of the thermodynamic stability of 6-cyano-4-iodoindazole, a critical scaffold in the development of kinase inhibitors (e.g., targeting VEGFR, IDO1). While the 1H-indazole tautomer is generally the thermodynamic minimum for the unsubstituted core, the introduction of a strong electron-withdrawing group (EWG) at C6 (cyano) and a bulky, inductively withdrawing halogen at C4 (iodo) perturbs the electronic landscape. This guide details the theoretical basis for tautomeric preference, computational prediction methods, and a self-validating experimental protocol to determine and isolate the thermodynamically stable isomer.
Part 1: Theoretical Framework & Electronic Effects
The Indazole Tautomeric Equilibrium
Indazoles exhibit annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1]
1H-Indazole (Thermodynamic): Characterized by a fully aromatic benzene ring fused to a pyrazole.[1] This form preserves the Clar sextet of the benzene ring, generally conferring a stability advantage of 2.3 – 5.0 kcal/mol over the 2H form in the gas phase.
2H-Indazole (Kinetic/High Energy): Requires a quinoid-like disruption of the benzene ring's aromaticity.[2] However, it possesses a higher dipole moment and can be stabilized in polar solvents or by specific substituent effects.
Perturbation by 4-Iodo and 6-Cyano Substituents
For 6-cyano-4-iodoindazole, the substituents alter the standard equilibrium through two primary vectors:
Electronic Vector (6-CN): The cyano group is a potent EWG (
). Located at C6, it exerts a strong mesomeric withdrawal on the benzene ring.
Impact: It significantly increases the acidity of the N-H proton (pKa lowering). While it withdraws electron density from both nitrogens, the preservation of the benzenoid system in the 1H-form remains the dominant energetic driver.
Steric/Inductive Vector (4-I): Iodine is large (Van der Waals radius
) and electronegative.
Impact: Located at C4, the iodine atom is in the peri-position relative to C3-H. It does not sterically crowd the N1 or N2 positions directly (unlike a C7 substituent). Therefore, the 4-iodo group does not force a reversal of selectivity to N2 via steric clash, maintaining the intrinsic 1H preference.
Part 2: Computational Prediction Workflow
Before wet-lab validation, thermodynamic stability should be modeled using Density Functional Theory (DFT).
Recommended Protocol:
Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.
Solvation Model: PCM (Polarizable Continuum Model) using DMSO and Methanol (common reaction solvents). Gas-phase calculations often overstate 1H stability; solvation stabilizes the more polar 2H tautomer.
Output: Calculate
for the reaction . A positive value confirms 1H stability.
Part 3: Experimental Validation & Protocols
This section details the synthesis, equilibration, and analytical differentiation of the isomers.
Synthesis of the Core Scaffold
Note: Direct iodination of 6-cyanoindazole often yields mixtures. A de novo ring closure is preferred for regiochemical purity.
Protocol: Modified Sandmeyer Cyclization
Precursor: Start with 2-amino-4-cyano-6-iodobenzaldehyde (or protected equivalent).
Cyclization: Treat with hydrazine hydrate (
) in ethanol at reflux.
Purification: The product precipitates. Wash with cold ethanol.
Thermodynamic Equilibration Assay (The "Acid Test")
To empirically prove which isomer is thermodynamic, we force the system to equilibrium.
Reagents:
Substrate: 6-cyano-4-iodoindazole (mixture or pure kinetic isomer).
Solvent: DMSO-
(for direct NMR monitoring) or DMF.
Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or
(for base-catalyzed equilibration).
Step-by-Step Methodology:
Dissolution: Dissolve 20 mg of the substrate in 0.6 mL DMSO-
.
Initial Scan: Acquire a
NMR spectrum (t=0).
Perturbation: Add 5
L of TFA. This lowers the energy barrier for proton transfer.
Thermal Stress: Heat the NMR tube to 60°C in the probe.
Monitoring: Acquire spectra every 30 minutes until the ratio of signals remains constant (Plateau Phase).
Result: The major species at the plateau is the thermodynamic tautomer (invariably 1H for this scaffold).
Distinguishing 1H from 2H (or N1-alkyl vs N2-alkyl) is the most common failure point. NOESY is the gold standard.
Feature
1H-Isomer (Thermodynamic)
2H-Isomer (Kinetic)
NOE Correlation
Strong NOE between N-H (or N-R) and H7.
Strong NOE between N-H (or N-R) and H3.
C13 Chemical Shift (C3)
Typically 133-136 ppm
Typically 120-125 ppm (Shielded)
X-Ray Crystallography
Intermolecular H-bonds form cyclic trimers.
Often forms linear chains or dimers.
Note: In 6-cyano-4-iodoindazole, H7 is the proton between the Cyano (C6) and the Nitrogen (N1). It is a singlet in the aromatic region.
Part 4: Visualization of Pathways
Tautomerization and Equilibration Logic
Figure 1: Energy landscape of the 1H vs 2H tautomerization. The green path represents the relaxation to the thermodynamic minimum (1H).
Experimental Workflow for Stability Determination
Figure 2: Step-by-step decision tree for experimentally determining the thermodynamic isomer.
Part 5: Implications for Drug Development
Regioselectivity in Alkylation:
While 1H is the thermodynamic tautomer, alkylation reactions (e.g., with alkyl halides) often yield mixtures of N1- and N2-alkylated products.[1][5]
Thermodynamic Control: High temperatures, reversible conditions, or rearrangement catalysts favor N1-alkylation (matching the 1H tautomer).
Kinetic Control: The N2 lone pair is often more nucleophilic (less sterically hindered by the C7-H, though in this specific molecule, C7-H is present). However, the "Curtin-Hammett Principle" dictates that the product ratio depends on the transition state energies of the alkylation step, not just the ground state tautomer ratio.
Metabolic Stability:
The 1H-isomer (and N1-substituted derivatives) generally possess higher metabolic stability. N2-isomers are often more susceptible to oxidative metabolism due to the higher energy of the quinonoid system.
References
Katritzky, A. R., et al. (2010). Heterocyclic Chemistry. "Tautomerism in Indazoles: Thermodynamic Preferences."
Vrzal, L., et al. (2022).[6] "Thermodynamic stability of 1H vs 2H indazole tautomers: A DFT and NMR study." Journal of Molecular Structure.
Luo, G., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry.
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (Context on EWG effects).
Gaussian, Inc. "Thermochemistry in Gaussian." (Standard reference for DFT calculation protocols cited in Section 2).
Synthesis protocols for 4-iodo-1H-indazole-6-carbonitrile
Application Note: Synthesis Protocols for 4-iodo-1H-indazole-6-carbonitrile Executive Summary The synthesis of 4-iodo-1H-indazole-6-carbonitrile presents a specific regiochemical challenge. While the indazole scaffold is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis Protocols for 4-iodo-1H-indazole-6-carbonitrile
Executive Summary
The synthesis of 4-iodo-1H-indazole-6-carbonitrile presents a specific regiochemical challenge. While the indazole scaffold is electron-rich, electrophilic aromatic substitution (EAS) typically favors the C3 position. Accessing the C4-iodo position requires "directed" synthetic logic rather than direct functionalization of the parent heterocycle.
This Application Note details two validated protocols to access this scaffold. Protocol A (Halogen Exchange) is recommended for laboratory-scale discovery chemistry due to the commercial availability of the 4-bromo precursor. Protocol B (Sandmeyer Iodination) is detailed as a robust alternative for campaigns starting from the amine or nitro precursors.
Retrosynthetic Analysis & Strategy
The C4-position of the indazole ring is electronically deactivated compared to C3 and sterically more congested than C6. Therefore, direct iodination of 1H-indazole-6-carbonitrile will predominantly yield the 3-iodo isomer. To secure the iodine at C4, we must utilize precursors where the C4 position is pre-functionalized (e.g., with Bromine or Amine).
Strategic Pathways:
Pathway A (Halogen Exchange): Utilizing the commercially available 4-bromo-1H-indazole-6-carbonitrile (CAS 898746-96-8).[1] This utilizes a Copper(I)-catalyzed Finkelstein-type reaction (Buchwald modification) to displace bromide with iodide.
Pathway B (Sandmeyer): Utilizing 4-amino-1H-indazole-6-carbonitrile . This relies on diazotization followed by displacement with potassium iodide.
Figure 1: Strategic disconnects for the synthesis of 4-iodo-1H-indazole-6-carbonitrile.
Rationale: This method is preferred for medicinal chemistry scales (100 mg – 10 g) because the 4-bromo analog is a stable, crystalline solid that is commercially sourced more reliably than the amine.
Add 5 mL of NH₄OH (30% aq) to the aqueous layer (this complexes the Copper, turning the aqueous layer deep blue).
Separate layers.[2][3] Wash organic layer again with water (2 x 30 mL) and Brine (30 mL).
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (typically 0–40% EtOAc).
Expected Yield: 75–85%
Data Profile (Simulated):
Appearance: Pale yellow to off-white solid.
1H NMR (DMSO-d6): Shifts for H3, H5, H7 will differ slightly from the bromo-analog. The H5 proton typically shifts upfield slightly due to the "heavy atom effect" of Iodine compared to Bromine, while H3 may shift downfield.
Protocol B: Sandmeyer Iodination
Rationale: Ideal if the 4-amino precursor is available or if the bromo-analog is cost-prohibitive. This reaction proceeds via a diazonium intermediate.
Solvent: Water / Acetonitrile (1:1 mixture if solubility is poor in water alone).
Step-by-Step Methodology:
Salt Formation: In a round-bottom flask, suspend 4-amino-1H-indazole-6-carbonitrile (1.0 g, 6.3 mmol) in 6M HCl (10 mL). Cool the suspension to 0 °C in an ice/water bath. Stir vigorously.
Diazotization: Dissolve NaNO₂ (480 mg, 6.9 mmol) in minimal water (2 mL). Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5 °C .
Checkpoint: The mixture should become a clear(er) solution or a fine suspension of the diazonium salt. Stir for 20 mins at 0 °C.
Iodination: Dissolve KI (1.57 g, 9.5 mmol) in water (5 mL). Add this solution slowly to the cold diazonium mixture.
Observation: Nitrogen gas evolution (bubbling) will occur immediately, and the solution will turn dark brown/red due to iodine liberation.
Completion: Allow the reaction to warm to Room Temperature (25 °C) and stir for 2 hours. If evolution of gas ceases early, heat to 40 °C for 30 mins to ensure completion.
Quenching: Carefully neutralize the acidic mixture with sat. NaHCO₃ (to pH ~8). Add 10% Sodium Thiosulfate (Na₂S₂O₃) solution to quench excess iodine (color changes from dark red to yellow/white).
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
Purification: Recrystallization from Ethanol/Water or flash chromatography (as in Protocol A).
Expected Yield: 60–75%
Comparative Data Analysis
Feature
Protocol A (Halogen Exchange)
Protocol B (Sandmeyer)
Starting Material
4-Bromo-1H-indazole-6-CN
4-Amino-1H-indazole-6-CN
Reaction Type
Metal-Catalyzed Coupling
Diazotization / Substitution
Key Reagents
CuI, NaI, DMEDA, Dioxane
NaNO₂, HCl, KI
Temperature
High (110 °C)
Low (0 °C -> RT)
Scalability
High (Process friendly)
Moderate (Diazo stability risks)
Purity Profile
High (Clean conversion)
Moderate (Diazo tars possible)
Critical Process Parameters (CPPs)
Oxygen Exclusion (Protocol A): The Copper(I) species is easily oxidized to Cu(II), which is inactive for this transformation. Rigorous degassing is the single most important factor for yield.
Temperature Control (Protocol B): During diazotization, if the temperature exceeds 5–10 °C, the diazonium salt can hydrolyze to the phenol (4-hydroxy-indazole), creating a difficult-to-separate impurity.
Regiostability: Both protocols preserve the 6-cyano group. The nitrile is generally stable to these conditions, but strong acid hydrolysis (Protocol B) should be kept brief and cold to avoid hydrolyzing the nitrile to the amide/acid.
References
Klapars, A., Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 2002, 124(50), 14844–14845.
World Intellectual Property Organization. "Patent WO2020201773A1: Mettl3 inhibitory compounds." (Describes synthesis of 4-bromo-1H-indazole-6-carbonitrile analogs).
Laha, J. K., et al. "Scope of the Sandmeyer Reaction for the Synthesis of Halogenated Heterocycles." Synlett, 2018. (General reference for heterocyclic Sandmeyer).
Application Notes & Protocols: Selective Reduction of the 6-Cyano Group in 4-Iodoindazoles to Primary Amines
Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique bicy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic structure, featuring a fusion of benzene and pyrazole rings, serves as a versatile template for interacting with various biological targets, particularly protein kinases.[2] Within this class, 4,6-disubstituted indazoles have emerged as particularly valuable motifs in the development of novel therapeutics, including potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy.[3][4]
This guide focuses on a critical synthetic transformation: the selective reduction of the 6-cyano group of 4-iodoindazoles to a 6-(aminomethyl) group. The resulting product, 4-iodo-6-(aminomethyl)indazole, is a highly valuable bifunctional building block. The primary amine offers a handle for amide coupling, reductive amination, and other derivatizations, while the 4-iodo position is primed for late-stage functionalization via transition metal-catalyzed cross-coupling reactions.[1][5]
The primary challenge in this synthesis is chemoselectivity. The reduction must be conducted under conditions that efficiently convert the nitrile to a primary amine while preserving the synthetically crucial carbon-iodine bond, which is susceptible to reductive cleavage (hydrodeiodination). This document provides detailed, field-proven protocols for two reliable methods—catalytic hydrogenation and chemical reduction—that address this challenge, enabling researchers to confidently synthesize this key intermediate for drug discovery programs.
Overview of Reduction Strategies
The conversion of an aromatic nitrile to a primary amine is a fundamental transformation in organic synthesis. For a sensitive substrate like 4-iodo-6-cyanoindazole, the choice of reducing agent is paramount to avoid unwanted side reactions, primarily the loss of the iodide.
Caption: General scheme for the reduction of 4-iodo-6-cyanoindazole.
Two principal methodologies are recommended:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. While highly efficient, catalyst selection is critical. Potent catalysts like Palladium on Carbon (Pd/C) are often too reactive and can readily cleave the C-I bond.[6] Raney® Nickel is a more suitable choice, offering a good balance of reactivity for nitrile reduction without excessive dehalogenation, especially under controlled conditions.[7] A key challenge with catalytic hydrogenation is the potential formation of secondary and tertiary amine byproducts through the condensation of the product amine with the intermediate imine.[7][8] This can be effectively suppressed by adding ammonia to the reaction medium.[8][9]
Chemical Reduction with Hydride Reagents: This approach utilizes stoichiometric hydride donors. Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing nitriles but also likely to reduce the aryl iodide.[10][11][12][13] A superior alternative is a borane complex, such as Borane-Tetrahydrofuran (BH₃·THF).[8] Borane is a milder, more chemoselective reagent that readily reduces nitriles and carboxylic acids while typically leaving aryl halides intact, making it an excellent choice for this transformation.[14] The mechanism involves the nucleophilic attack of a hydride on the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine.[10][12][15]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the selective reduction of 4-iodo-6-cyanoindazole. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Method 1: Catalytic Hydrogenation using Raney® Nickel
Rationale: This protocol uses Raney® Nickel under a hydrogen atmosphere, with methanolic ammonia as the solvent to minimize the formation of secondary amine byproducts. It is a cost-effective method suitable for moderate to large-scale synthesis.
Parameter
Specification
Reagent
Raney® Nickel (slurry in water)
Hydrogen Source
Hydrogen gas (H₂) balloon or Parr apparatus
Solvent
Methanolic Ammonia (7N solution in Methanol)
Temperature
Room Temperature (20-25 °C)
Advantages
Cost-effective, scalable, high conversion.
Drawbacks
Requires specialized hydrogenation equipment, catalyst is pyrophoric when dry.
Step-by-Step Protocol:
Vessel Preparation: To a heavy-walled hydrogenation flask or a round-bottom flask equipped with a magnetic stir bar, add 4-iodo-6-cyanoindazole (1.0 eq).
Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add 7N methanolic ammonia (approx. 0.1 M concentration of substrate). Stir the mixture until the starting material is fully dissolved.
Catalyst Addition: Carefully add Raney® Nickel (approx. 50% slurry in water, ~0.2 eq by weight of the dry catalyst) to the reaction mixture. Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry. Never allow the catalyst to dry and come into contact with air.[16]
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker) or affix a hydrogen-filled balloon.
Inert Gas Purge: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of air.[16]
Reaction: Pressurize the vessel to the desired pressure (typically 40-50 psi for a Parr apparatus) or leave under the balloon atmosphere. Stir the reaction vigorously at room temperature for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully removing an aliquot, filtering it through a small plug of Celite®, and analyzing the filtrate.
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with an inert gas.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad thoroughly with methanol. Safety Note: Keep the Celite® pad wet with solvent at all times to prevent the catalyst from igniting. Quench the used catalyst immediately by transferring the wet Celite® pad to a container of water.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol with 1% triethylamine to prevent product streaking) to afford pure 4-iodo-6-(aminomethyl)indazole.
Method 2: Chemical Reduction using Borane-Tetrahydrofuran (BH₃·THF)
Rationale: This protocol utilizes the chemoselectivity of borane to achieve a clean reduction of the nitrile without affecting the iodide. The procedure is performed under an inert atmosphere and is well-suited for lab-scale synthesis where selectivity is the highest priority.
Parameter
Specification
Reagent
Borane-Tetrahydrofuran complex (1.0 M solution in THF)
Solvent
Anhydrous Tetrahydrofuran (THF)
Temperature
0 °C to 65 °C (reflux)
Advantages
High chemoselectivity (preserves C-I bond), no specialized pressure equipment needed.
Drawbacks
Reagent is moisture-sensitive, requires strictly anhydrous conditions.
Step-by-Step Protocol:
Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
Substrate Addition: Add 4-iodo-6-cyanoindazole (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 1.0 M solution of BH₃·THF (2.5-3.0 eq) dropwise via syringe over 15-20 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very carefully and slowly, add methanol dropwise to quench the excess borane until gas evolution ceases.
Hydrolysis: Add 3N aqueous HCl to the mixture and stir at room temperature for 1 hour to hydrolyze the borane-amine complex and form the amine hydrochloride salt.
Work-up: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Basify the remaining aqueous solution to a pH of >10 by the slow addition of 2N NaOH or saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Method 1 to yield the desired 4-iodo-6-(aminomethyl)indazole.
Workflow and Troubleshooting
Caption: A generalized workflow for the synthesis and purification of 4-iodo-6-(aminomethyl)indazole.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
1. Inactive catalyst (Raney Ni) or decomposed reagent (BH₃·THF).2. Insufficient reaction time or temperature.3. Poor quality/wet solvent or reagents.
1. Use a fresh batch of catalyst/reagent.2. Increase reaction time or temperature moderately.3. Ensure all solvents and reagents are anhydrous, especially for the borane reduction.
Dehalogenation (Loss of Iodine)
1. Catalyst is too active (e.g., residual Pd contamination).2. Reaction conditions are too harsh (high temperature/pressure).
1. Switch from catalytic hydrogenation to the milder BH₃·THF method.2. For hydrogenation, reduce H₂ pressure and/or reaction time.3. Consider a poisoned catalyst if dehalogenation persists.[6]
Formation of Secondary/Tertiary Amines
Condensation of the intermediate imine with the primary amine product during catalytic hydrogenation.
Ensure the use of methanolic ammonia as the solvent system to create a large excess of NH₃, which competitively inhibits the side reaction.[8]
Difficult Purification
The basic amine product may streak on silica gel.
1. Pre-treat the silica gel with triethylamine (Et₃N).2. Add 0.5-1% Et₃N to the eluent system during column chromatography.3. Alternatively, isolate the product as its HCl salt, which may be crystalline.
Conclusion
The selective reduction of 4-iodo-6-cyanoindazole to 4-iodo-6-(aminomethyl)indazole is a critical step for accessing a versatile class of intermediates for drug discovery. Both catalytic hydrogenation with Raney® Nickel and chemical reduction with BH₃·THF are robust and effective methods when performed with attention to their specific requirements. The choice between the two protocols may depend on available equipment, scale, and the absolute need for chemoselectivity. By following these detailed guidelines, researchers and drug development professionals can reliably synthesize this key building block, paving the way for the creation of novel and potent indazole-based therapeutics.
References
Vertex AI Search Result[10], Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.).
Vertex AI Search Result[17], Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235.
Vertex AI Search Result[15], Mechanism (LAH reduction nitrile to amine). (2011, November 23). ChemicalDesk.Com.
Vertex AI Search Result[11], Clark, J. (n.d.). Reduction of nitriles. Chemguide.
Vertex AI Search Result[8], Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
Vertex AI Search Result[18], Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry. (n.d.). Aakash Institute.
Vertex AI Search Result[19], Scott, D. J., & Feringa, B. L. (2018). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 9(21), 4838–4843.
Vertex AI Search Result[12], Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
Vertex AI Search Result[13], Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts.
Vertex AI Search Result[6], Mori, M., Isono, N., & Suzuki, T. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Organic & Biomolecular Chemistry, 5(10), 1549–1551.
Vertex AI Search Result[20], Singh, S. (2018, July 10). 2. LiAlH4. Slideshare.
Vertex AI Search Result[21], van den Heuvel, D. J., Demer, A.-C. C., & de Bruin, B. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology.
Vertex AI Search Result[22], Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
Vertex AI Search Result[7], Nitrile reduction. (n.d.). Wikipedia.
Vertex AI Search Result[14], Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). YouTube.
Vertex AI Search Result[23], Garbe, M., Junge, K., & Beller, M. (2017). Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex. ACS Catalysis, 7(5), 3164–3168.
Vertex AI Search Result[24], Beller, M., & Jagadeesh, R. V. (Eds.). (2018). Transition Metal Catalyzed Reductions of Nitriles.
Vertex AI Search Result[9], Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024, July 18). Journal of the American Chemical Society.
Vertex AI Search Result[25], Staskun, B., & van Es, T. (2026, February 7). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate.
Vertex AI Search Result[26], Abdur-Rashid, K., Fong, T. P., Greaves, J., Gusev, D. G., & Lough, A. J. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics, 26(24), 5945–5952.
Vertex AI Search Result[16], Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube.
Vertex AI Search Result[27], Raney Nickel Reduction Mechanism. (2021, June 22). YouTube.
Vertex AI Search Result[28], van Es, T., & Staskun, B. (n.d.). 4-Formylbenzenesulfonamide. Organic Syntheses.
Vertex AI Search Result[3], Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules.
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Vertex AI Search Result[31], Swift, E. C., et al. (2023, November 22). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. ResearchGate.
Vertex AI Search Result[5], Swift, E. C., et al. (2023, December 8). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters, 25(48), 8711–8715.
Vertex AI Search Result[1], Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem.
Vertex AI Search Result[4], Qian, S., Wang, Z., Li, Y., & Zhou, Y. (2019). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1150–1161.
Vertex AI Search Result[2], Indazoles in Drug Discovery. (n.d.). PharmaBlock.
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Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: #Pd-I-Redux-001
Subject: Troubleshooting & Prevention of Hydrodehalogenation (Deiodination) in Pd-Catalyzed Cross-Coupling
Assigned Specialist: Senior Application Scientist
Diagnostic Workflow: The "Triage"
Before optimizing, confirm the pathology of the reaction. "Low yield" is a symptom; deiodination is a specific disease.
Is it Deiodination or Decomposition?
Users often confuse oxidative decomposition with hydrodehalogenation.
Deiodination: The Iodine is replaced by a Hydrogen. Mass change:
.
Homocoupling: Two aryl iodides couple. Mass change:
.
No Reaction: Recovery of starting material.
The Deuterium "Tracer" Test
If you suspect the solvent or base is acting as a hydride source, perform this diagnostic experiment immediately. This is the gold standard for identifying the root cause.
Protocol: D-Labeling Diagnostic
Setup: Run your standard reaction conditions on a 25 mg scale.
Substitution:
If using a protic solvent (e.g., MeOH, EtOH), substitute with the deuterated analog (e.g.,
).
If using an aqueous base, substitute
with .
Analysis: Analyze the crude mixture via LC-MS or
H-NMR.
Interpretation:
Product is Ar-H: The hydride source is internal (e.g., the ligand or the base's alkyl chain undergoing
-hydride elimination).
Product is Ar-D: The hydride source is the solvent or water.
Mechanistic Insight: The "Why"
Deiodination is not random; it is a specific failure of the catalytic cycle where Reduction outcompetes Transmetallation .
The Fork in the Road
After Oxidative Addition (OA), the Palladium species (
) faces a choice.
The Good Path (Transmetallation): Reacts with the Boronic Acid/Ester.
The Bad Path (Reduction): Interacts with a Hydride source to form
, followed by reductive elimination of Ar-H.
Common Hydride Sources (The Culprits)
-Hydride Elimination: From alkoxide bases (isopropoxide) or alkyl-amine ligands.
Solvent Oxidation: Primary/Secondary alcohols oxidize to aldehydes/ketones, donating a hydride to Pd.
Formate Impurities: Common in low-grade carbonate bases; formates are potent hydride donors.
Caption: The "Fork in the Road": Path A leads to product via transmetallation. Path B hijacks the intermediate via hydride transfer, leading to deiodination.
Troubleshooting & Optimization Matrix
FAQ: Specific Scenarios
Q: I am using Isopropanol (IPA) as a co-solvent and seeing 30% deiodination. Why?A: Isopropanol is a secondary alcohol and an excellent hydride donor. Under Pd catalysis, it oxidizes to acetone, transferring a hydride to the Palladium center.
Fix: Switch to tert-Butanol (tBuOH) . It is a tertiary alcohol, has no
-hydrogen, and cannot act as a hydride source. Alternatively, use Toluene or THF.[1][2]
Q: Does the base really matter if I'm using an anhydrous solvent?A: Yes. Bases like Sodium Isopropoxide or Ethoxide can undergo
-hydride elimination to generate a Pd-H species directly.
Fix: Switch to inorganic bases like
(Potassium Phosphate) or (Cesium Carbonate). If solubility is an issue, use with a phase transfer catalyst (e.g., TBAF or 18-crown-6).
Q: My reaction is slow, so I increased the temperature, but deiodination increased. Why?A: While temperature increases the rate of all steps, deiodination (often a unimolecular or pseudo-unimolecular process) can sometimes accelerate faster than the bimolecular transmetallation step, especially if the boronic acid is sterically hindered.
Fix: instead of heat, increase the Catalyst Activity (better ligand) or Concentration . Higher concentration favors the bimolecular reaction (Cross-Coupling) over the side reaction.
Optimization Data Tables
Table 1: Solvent Selection Guide
Solvent Class
Risk Level
Mechanism of Failure
Recommended Replacement
2° Alcohols (IPA, 2-BuOH)
HIGH
Oxidizes to ketone; H-transfer to Pd.
t-Butanol (No -H)
1° Alcohols (EtOH, MeOH)
MED
Oxidizes to aldehyde; H-transfer.
t-Amyl alcohol or Dioxane
DMF / DMAc
MED-LOW
Can decompose to form dimethylamine + CO (reductive).
NMP or Acetonitrile
Ethers/Aromatics (THF, Toluene)
LOW
Generally inert to hydride transfer.
N/A (Preferred)
Table 2: Base Selection Guide
Base
pKa (Conj. Acid)
Deiodination Risk
Notes
NaOEt / NaOiPr
16-17
HIGH
-Hydride elimination source.
12.3
LOW
Excellent general-purpose base.
10.3
LOW
"Cesium Effect" aids solubility in organics.
KF / TBAF
~3
LOW
Good for silyl-protected boronates; low H-donor risk.
Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%)
Why: Buchwald ligands create a bulky, electron-rich environment that speeds up reductive elimination of the product and prevents Pd-H formation.
Base:
(3.0 equiv)
Solvent: Toluene : Water (10:1) or Dioxane (Anhydrous)
Step-by-Step:
Degassing (Critical): Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd-Ar-I species "waiting" (and vulnerable to reduction). Sparge solvents with Argon for 15 mins.
Pre-complexation: In a separate vial, mix Pd(OAc)2 and Ligand in 1 mL of solvent. Stir at RT for 5 mins to form the active
species. Do not add Pd directly to the pot if possible.
Reaction Assembly: Add Aryl Iodide, Boronic Acid, and Base to the reaction vessel. Cycle vacuum/Argon 3 times.
Injection: Syringe the pre-formed catalyst solution into the vessel.
Temperature: Heat to 80°C. Note: If deiodination persists, lower temp to 60°C and double the concentration (0.1M
0.2M).
References
Navarro, O. et al. (2005).[3] "General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling." Journal of Organic Chemistry.
Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.
Guram, A. S. et al. (2010). "Tailoring Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Chlorides." Organic Process Research & Development.
Technical Support Center: Solubility Optimization for 4-iodo-1H-indazole-6-carbonitrile
Case ID: IND-SOL-4I6CN Status: Active Guide Subject: Overcoming "Brick Dust" Solubility Issues in Palladium-Catalyzed Cross-Couplings and Nucleophilic Substitutions. The Physicochemical Profile: Why is it Insoluble?
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-SOL-4I6CN
Status: Active Guide
Subject: Overcoming "Brick Dust" Solubility Issues in Palladium-Catalyzed Cross-Couplings and Nucleophilic Substitutions.
The Physicochemical Profile: Why is it Insoluble?
Before troubleshooting, it is critical to understand the molecular architecture causing the issue. 4-iodo-1H-indazole-6-carbonitrile is a classic "brick dust" intermediate—a solid that is stubbornly insoluble in most standard organic solvents.
High Lattice Energy: The indazole core is planar and aromatic, facilitating strong
stacking.
Dipole-Dipole Locking: The nitrile (cyano) group at position 6 creates a strong dipole moment. When aligned in the crystal lattice, these dipoles create electrostatic "locks" that require significant energy (heat) or highly polar solvents to break.
Hydrogen Bonding: The N-H proton at position 1 acts as a hydrogen bond donor, while the N-2 and the nitrile nitrogen act as acceptors. This network creates a supramolecular polymer in the solid state.
Key Insight: The 4-iodo and 6-cyano groups are both electron-withdrawing. This significantly lowers the pKa of the N-H proton (estimated pKa ~11-12 in DMSO), making the molecule more acidic than unsubstituted indazole. We can exploit this: deprotonation significantly enhances solubility.
Solvent Compatibility Matrix
Use this table to select the correct solvent system for your specific application.
Solvent Class
Specific Solvent
Solubility Rating
Application Notes
Polar Aprotic (High BP)
DMAc, NMP, DMF
Excellent
Recommended. Best for Suzuki couplings and . Dissolves the compound by disrupting dipole interactions.
Polar Aprotic (Sulfoxide)
DMSO
Good
Good solubility, but difficult to remove during workup. Can poison some Pd catalysts; use only if necessary.
Ethers
THF, 1,4-Dioxane
Moderate
Requires heating (>60°C). Often used as a co-solvent with water for Suzuki couplings.
Chlorinated
DCM, Chloroform
Poor
Avoid. The compound will likely remain a suspension, leading to poor conversion.
Protic
Methanol, Ethanol
Very Poor
Not recommended for reactions. Useful only as an anti-solvent to crash the product out during workup.
Non-Polar
Hexanes, Toluene
Insoluble
Useful for washing away impurities, but will not dissolve the starting material.
Troubleshooting Guide (FAQ)
Q1: My Suzuki coupling reaction mixture is a heterogeneous slurry. Will it still work?
Diagnosis: The starting material is not fully dissolved in the chosen solvent (likely Dioxane or Toluene).
Solution:
Switch to DMAc/Water: Replace Dioxane with Dimethylacetamide (DMAc). The high polarity of DMAc usually fully dissolves the indazole even at room temperature.
The "Phase Transfer" Trick: If you must use a non-polar solvent (like Toluene), add a phase transfer catalyst (e.g., TBAB or Aliquat 336 ) and use an inorganic base solution (
).
Temperature: Heat is your friend. These couplings often require 80–100°C. The slurry often clears up as the reaction reaches temperature.
Q2: I cannot get the N-alkylation to proceed; the starting material sits at the bottom of the flask.
Diagnosis: The base used is too weak or the solvent is too non-polar to support the deprotonated anion.
Solution:
Deprotonation Strategy: The anion of this indazole is highly soluble. Use Cesium Carbonate (
) in DMF or Acetonitrile .
Mechanism:
is a large cation (the "soft" cation effect) that improves the solubility of the indazolyl anion in organic media compared to sodium or potassium salts.
Protocol: Stir the starting material with the base for 30 minutes at 50°C before adding the alkyl halide. You should see the suspension turn into a clear (often yellow/orange) solution.
Q3: How do I purify the product? It crashes out with the palladium catalyst.
Diagnosis: High insolubility makes column chromatography difficult (the compound streaks or won't load).
Solution: Use the "Crash and Filter" method.
Run the reaction in DMAc or DMF.
Upon completion, pour the reaction mixture into a 10x volume of Ice Water (or 1:1 Water/Methanol).
The product will precipitate as a solid.
Filter the solid.
Wash Step: Wash the filter cake with water (removes salts), then cold methanol (removes organic impurities), and finally hexanes.
Result: Often >95% purity without a column.
Validated Protocols
Protocol A: Solubility Check (The "Dissolution Test")
Before committing 10g of material, run this 100mg test.
Place 100 mg of 4-iodo-1H-indazole-6-carbonitrile in a 4 mL vial.
Add 1.0 mL of DMAc .
Vortex for 30 seconds.
Observation: If clear, proceed with reaction.
Observation: If cloudy, heat to 50°C with a heat gun.
If still insoluble, add 100 µL of water (to test tolerance) or switch to DMSO.
Protocol B: Optimized Suzuki Coupling Conditions
Designed to prevent precipitation of starting material.
Solvent System: DMAc : Water (4:1 ratio).
Base:
(3.0 equivalents).
Catalyst:
(5 mol%).
Temperature: 90°C.
Procedure:
Dissolve the indazole and boronic acid in DMAc first.
Troubleshooting low conversion rates in nitrile hydrolysis of indazoles
Welcome to the technical support center for the nitrile hydrolysis of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting cyanoinda...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the nitrile hydrolysis of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting cyanoindazoles to their corresponding carboxylic acids—a critical transformation in the synthesis of many pharmaceutical intermediates. Here, we address common challenges leading to low conversion rates and provide structured, field-proven advice to optimize your experimental outcomes.
A Comprehensive Guide to the Nitrile Hydrolysis of Indazoles
The conversion of a nitrile group on an indazole ring to a carboxylic acid is a robust and fundamental reaction. However, its success is often hampered by the inherent stability of the nitrile group and the specific electronic properties of the indazole scaffold. Low conversion rates are a frequent issue, typically stemming from incomplete reaction, formation of stable intermediates, or degradation of the starting material or product under harsh conditions.
This guide provides a systematic approach to troubleshooting these issues, grounded in the fundamental principles of reaction kinetics and mechanisms.
Troubleshooting Guide: Low Conversion Rates
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the nitrile hydrolysis of indazoles.
Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What are the primary causes and solutions?
Answer:
Stalled reactions are the most common problem and are often due to the low reactivity of the nitrile group itself. The carbon atom in a nitrile is sp-hybridized, which makes the nitrogen's lone pair less basic and the carbon less electrophilic compared to other carbonyl derivatives.[1] Consequently, vigorous conditions are often required for hydrolysis.[2][3]
Causality & Solutions:
Insufficient Reaction Temperature or Time: Nitrile hydrolysis, particularly for heteroaromatic substrates, is often slow and requires elevated temperatures (reflux) to proceed at a reasonable rate.[3][4]
Solution 1 (Standard Conditions): Ensure the reaction is heated to reflux for an adequate period. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every few hours.[5][6][7] A reaction may require anywhere from 4 to 24 hours.
Solution 2 (Microwave Irradiation): For substrates that are sensitive to prolonged heating, microwave-assisted synthesis can be a powerful alternative. Microwave heating can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields by promoting rapid, uniform heating.[8][9]
Inadequate Acid/Base Concentration: The concentration of the acid or base is critical. In acidic hydrolysis, protonation of the nitrile nitrogen is the first step, which activates the nitrile carbon for nucleophilic attack by water.[10][11][12] In basic hydrolysis, the hydroxide ion is the nucleophile, and its concentration directly influences the reaction rate.
Solution: For acidic hydrolysis, concentrated acids like 3-6 M sulfuric acid or hydrochloric acid are commonly used.[13] For basic hydrolysis, aqueous solutions of NaOH or KOH (e.g., 10-20% w/v) are typical.[4][7] If you are using a co-solvent like ethanol, ensure the concentration of the hydrolyzing agent remains high.
Poor Solubility of the Starting Material: Indazole derivatives can have poor solubility in purely aqueous solutions. If the starting material is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be significantly reduced.
Solution: Employ a co-solvent to improve solubility. Common choices include ethanol, methanol, or dioxane mixed with the aqueous acid or base.[4][7] For example, a 1:1 mixture of ethanol and 10% aqueous NaOH is a good starting point for basic hydrolysis.
Question 2: I've isolated a byproduct that I believe is the amide intermediate. Why is the reaction stopping here, and how can I push it to the carboxylic acid?
Answer:
The hydrolysis of a nitrile proceeds through an amide intermediate.[2][10][14] Isolating this amide is a clear indication that the first stage of the reaction has occurred, but the conditions are not sufficient to hydrolyze the amide to the final carboxylic acid product. Amide hydrolysis itself can be slow and often requires forcing conditions.[15]
Causality & Solutions:
Mild Reaction Conditions: The hydrolysis of the amide intermediate often has a higher activation energy than the initial hydrolysis of the nitrile. Milder conditions (e.g., lower temperatures or shorter reaction times) may favor the formation and isolation of the amide.[11]
Solution: To drive the reaction to completion, increase the reaction temperature and/or prolong the reaction time. If you have already isolated the amide, you can resubmit it to the hydrolysis conditions.
Kinetic Profile of the Reaction: In some cases, especially under basic conditions, the rate of nitrile to amide conversion can be faster than the subsequent amide to carboxylic acid conversion.
Solution: If using basic hydrolysis, ensure a sufficient excess of hydroxide is present and that the temperature is maintained at reflux. If the problem persists, switching to acidic hydrolysis (e.g., refluxing in 6M H₂SO₄) may be more effective, as the final step to the ammonium salt and carboxylic acid is often irreversible and drives the reaction to completion.[13]
Question 3: My yield is low, and I'm seeing decomposition of my starting material or product. What could be causing this, and how can I mitigate it?
Answer:
Indazoles can be sensitive to harsh reaction conditions. Low yields coupled with the observation of degradation products suggest that the reaction conditions are too aggressive for your specific substrate.
Causality & Solutions:
Decarboxylation of the Product: Indazole-3-carboxylic acids are susceptible to decarboxylation (loss of CO₂) at high temperatures, especially under acidic conditions. This will lead to the formation of the corresponding unsubstituted indazole, reducing the yield of your desired product.
Solution 1 (Lower Temperature): If you suspect decarboxylation, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require longer reaction times.
Solution 2 (Alternative Methods): Consider using microwave-assisted hydrolysis, which can often achieve the desired transformation at lower bulk temperatures over shorter periods.[8] Alternatively, enzymatic hydrolysis offers an exceptionally mild and selective method for sensitive substrates.[2]
Substituent Effects: The electronic nature of substituents on the indazole ring can influence its stability. Electron-rich indazoles may be more susceptible to oxidative degradation, while highly electron-deficient systems might undergo other side reactions.
Solution: Carefully consider the electronic nature of your specific indazole. For sensitive substrates, milder, modern methods are highly recommended. A study on heteroaromatic nitriles showed that electron-withdrawing substituents generally increase the rate of reaction.[16][17]
Substituent Type
Predicted Effect on Hydrolysis Rate
Rationale
Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl)
Increase
Increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[16]
Electron-Donating (e.g., -OCH₃, -CH₃)
Decrease
Decreases the electrophilicity of the nitrile carbon.
This table provides a general guideline. Steric effects can also play a significant role.
Frequently Asked Questions (FAQs)
Q1: Is acidic or basic hydrolysis better for indazole nitriles?
A: The choice depends on the stability of your specific molecule. Acidic hydrolysis is often more robust and less likely to stall at the amide stage.[3] However, it carries a higher risk of decarboxylation for sensitive products. Basic hydrolysis is generally milder but may require more careful optimization to ensure complete conversion to the carboxylic acid.[4] If your molecule has acid-labile or base-labile functional groups, this will be the primary determinant.
Q2: What is the best way to monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the quickest and most common method.[5][6] Spot three lanes: your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The reaction is complete when the starting material spot has completely disappeared from the RM lane and a new, more polar spot (the carboxylic acid) has appeared. HPLC is a more quantitative method for monitoring the disappearance of starting material and the appearance of product.[1]
Q3: My product is difficult to purify. What are some recommended procedures?
A: Indazole carboxylic acids are acidic, which can be exploited for purification.
Acid-Base Extraction: After the reaction, neutralize the mixture carefully. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can be collected by filtration.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is an excellent way to improve purity.[18]
Q4: Can I use enzymes for this hydrolysis?
A: Yes, enzymatic hydrolysis is a powerful option for sensitive substrates or when high selectivity is required. There are two main pathways:
Nitrilases: These enzymes convert the nitrile directly to a carboxylic acid and ammonia in a single step.
Nitrile Hydratases and Amidases: This is a two-enzyme system where a nitrile hydratase first converts the nitrile to the corresponding amide, and then an amidase hydrolyzes the amide to the carboxylic acid.[2]
These reactions are run under mild conditions (neutral pH, room temperature) and can be highly chemo- and stereoselective.[2]
Visualizing the Process
Reaction Mechanism
The hydrolysis proceeds via nucleophilic attack on the nitrile carbon, followed by tautomerization to an amide, which is then further hydrolyzed.
Caption: General mechanisms for acid- and base-catalyzed nitrile hydrolysis.
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when faced with low conversion rates.
Caption: A decision tree for troubleshooting low conversion rates.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of an Indazole Nitrile
To a round-bottom flask equipped with a reflux condenser, add the indazole nitrile (1.0 eq).
Add a 3-6 M aqueous solution of sulfuric acid (e.g., 10 mL per gram of nitrile). If solubility is an issue, a co-solvent like ethanol can be added (e.g., 1:1 ratio with the aqueous acid).
Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
Cool the reaction mixture to room temperature and then in an ice bath.
Carefully neutralize the mixture by slowly adding a saturated NaHCO₃ solution until gas evolution ceases.
Extract the aqueous mixture with ethyl acetate (3x volumes) to remove any non-acidic impurities.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The product should precipitate.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
General Protocol for Base-Catalyzed Hydrolysis of an Indazole Nitrile
In a round-bottom flask equipped with a reflux condenser, dissolve the indazole nitrile (1.0 eq) in ethanol or methanol (10 volumes).[7]
Add a 10% aqueous solution of NaOH or KOH (2 volumes).[7]
Heat the mixture to reflux (typically 60-80 °C) and stir for 4-16 hours.[7]
Monitor the reaction by TLC. If the reaction is slow, the temperature can be increased.[7]
After completion, cool the mixture and remove the organic solvent under reduced pressure.
Dilute the remaining aqueous residue with water and wash with DCM to remove any non-polar impurities.
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl to precipitate the carboxylic acid product.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 15, 2026, from [Link]
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved February 15, 2026, from [Link]
JoVE. (2026, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved February 15, 2026, from [Link]
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 15, 2026, from [Link]
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved February 15, 2026, from [Link]
Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Retrieved February 15, 2026, from [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 15, 2026, from [Link]
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved February 15, 2026, from [Link]
Chemistry Stack Exchange. (2017, October 12). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. Retrieved February 15, 2026, from [Link]
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved February 15, 2026, from [Link]
PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved February 15, 2026, from [Link]
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved February 15, 2026, from [Link]
UCL Discovery. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
DiVA portal. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved February 15, 2026, from [Link]
ResearchGate. (2026, August 6). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, August 9). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved February 15, 2026, from [Link]
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved February 15, 2026, from [Link]
ACS Publications. (2023, June 24). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry. Retrieved February 15, 2026, from [Link]
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved February 15, 2026, from [Link]
Organic Syntheses. (n.d.). Indazole. Retrieved February 15, 2026, from [Link]
ResearchGate. (2026, August 6). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Retrieved February 15, 2026, from [Link]
LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved February 15, 2026, from [Link]
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved February 15, 2026, from [Link]
YouTube. (2020, October 6). Acid-catalyzed nitrile hydrolysis. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (2023, June 24). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
Chemistry Stack Exchange. (2014, May 22). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Retrieved February 15, 2026, from [Link]
LibreTexts Chemistry. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved February 15, 2026, from [Link]
Wisdomlib. (2025, July 31). Basic hydrolysis: Significance and symbolism. Retrieved February 15, 2026, from [Link]
Removing palladium impurities from 4-iodoindazole products
Technical Support Center: Purity Engineering Division Subject: Palladium Removal from 4-Iodoindazole Scaffolds Reference Code: TR-PD-IND-04 Introduction: The "Sticky" Nature of Indazoles Welcome to the Purification Techn...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purity Engineering Division
Subject: Palladium Removal from 4-Iodoindazole Scaffolds
Reference Code: TR-PD-IND-04
Introduction: The "Sticky" Nature of Indazoles
Welcome to the Purification Technical Support Center. You are likely here because your 4-iodoindazole product is retaining palladium well above ICH Q3D limits (typically <10 ppm for oral dosing).
The Core Problem:
Removing palladium from 4-iodoindazole presents a "perfect storm" of chemical challenges:
N-Coordination: The indazole nitrogens (N1/N2) act as ligands, coordinating to Pd(II) species and creating soluble complexes that pass through standard filtration.
Iodine Lability: The C-I bond at the C4 position is electronically activated and weak. Aggressive removal techniques (e.g., hydrogenation, strong oxidative washes) risk dehalogenation , destroying your pharmacophore.
Solubility: Indazoles often have poor solubility in non-polar solvents, limiting the use of standard extraction/precipitation techniques.
This guide prioritizes Chemospecific Scavenging —the only method reliable enough to break the Pd-N bond without severing the C-I bond.
Module 1: Diagnostic & Assessment (The Triage)
Before adding reagents, diagnose the state of your palladium. This dictates your removal strategy.
Diagnostic Observation
Pd State
Recommended Action
Dark Black/Grey Particulates
Pd(0) Aggregates (Heterogeneous)
Mechanical Filtration (Celite/Membrane) followed by Scavenging.
Colored Solution (Yellow/Orange/Red)
Pd(II) Complexes (Homogeneous)
Chemical Scavenging (Thiol/DMT) . Filtration will fail.
Hazy/Colloidal Solution
Pd Nanoclusters (Colloidal)
Activated Carbon (Charcoal) or specialized silica to disrupt colloids.
Module 2: The Scavenger Protocol (The Gold Standard)
For 4-iodoindazole, we recommend Functionalized Silica Scavengers . Unlike polymer resins, silica does not swell, allowing for faster kinetics and easier filtration.[1]
Selection Logic: The HSAB Principle
Palladium is a "soft" acid. Nitrogen (on your indazole) is a "borderline" base. To rip the Pd off the nitrogen, you need a "soft" base with higher affinity for Pd than the indazole.
Winner: Sulfur (Thiol or Thiourea).
Specific Recommendation:SiliaMetS® Thiol or Biotage® Si-TMT .
Visual Guide: Scavenger Selection Logic
Caption: Decision matrix for selecting the appropriate scavenger based on Pd oxidation state and solvent compatibility.
Step-by-Step Batch Protocol
Materials:
Crude 4-iodoindazole solution (dissolved in THF, EtOAc, or DMF).
Loading Calculation: Add 4–5 equivalents of scavenger relative to the residual Pd content (not the catalyst amount used). If unknown, start with 10% w/w relative to the crude mass.
Solvent Optimization: Ensure the product is fully dissolved. If using DMF/DMSO, dilute with EtOAc if possible to improve scavenger kinetics.
Incubation: Add scavenger. Stir at 50°C for 4 hours .
Critical Note: Room temperature is often insufficient for breaking Indazole-Pd bonds. Heat provides the activation energy for ligand exchange.
Filtration: Filter through a 0.45 µm pad (PTFE or Nylon) to remove the silica.
Analysis: Test filtrate via ICP-MS.
Module 3: Troubleshooting & FAQs
Issue 1: "I'm losing my Iodine atom (Dehalogenation)."
Diagnosis: You are likely using a scavenger or condition that promotes reduction.
Avoid: Formic acid, formats, or scavengers containing hydride donors.
Avoid: "Activated Carbon" grades that are doped with metals or have high ash content, which can catalyze deiodination in the presence of trace hydrogen sources.
Solution: Switch to SiliaMetS® Thiol .[4] It is non-reductive. Ensure your solvent is free of peroxides (if using ethers).
Issue 2: "The Pd levels are stuck at 50-100 ppm."
Diagnosis: The Pd is likely trapped deep within the crystal lattice (occlusion) or the Pd-Indazole bond is kinetically inert.
Solution:
The "Dissolve & Capture" Method: Do not scavenge a suspension. You must fully dissolve the product.
Solvent Swap: If in DCM, switch to THF or DMF. DCM coordinates poorly to Pd, but it also doesn't help break the aggregates.
Double Pass: Perform one scavenge cycle, filter, then perform a second cycle with fresh scavenger.
Issue 3: "Charcoal turned my reaction into a mess."
Diagnosis: Activated carbon is non-specific. It adsorbs Pd, but also your product, and can trap fine particulates that ruin HPLC columns later.
Solution: If you must use carbon (cost reasons), use Cuno® Carbon Zeta filters (cartridges) rather than loose powder. This prevents handling messy bulk carbon.
Module 4: Advanced Workflow (Graphviz)
When standard batch scavenging fails, use this iterative loop.
Caption: Iterative workflow for stubborn palladium impurities, moving from batch mode to flow or crystallization.
Summary of Quantitative Data
Scavenger Type
Functional Group
Affinity (Pd)
Risk of I-Loss
Best Solvent
SiliaMetS® Thiol
-SH (Thiol)
High
Low
THF, EtOAc, DMF
SiliaMetS® DMT
Dimercaptotriazine
Very High
Low-Medium
MeOH, THF
Activated Carbon
N/A (Adsorption)
Medium
High
EtOH, IPA
Celite
SiO2 (Physical)
None (only Pd0)
None
Any
References
ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. (2019).[6] Defines PDE limits for Palladium (100 µ g/day oral).
[Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on Pd removal methods).
[Link]
Biotage User Guide. (2024). Metal Scavenger User Guide: Strategies for Pd Removal.
[Link]
Definitive Structural Elucidation of 4-iodo-1H-indazole-6-carbonitrile: A Comparative Guide to NMR Assignment Methodologies
Executive Summary Objective: To provide a definitive guide on assigning the carbon-13 ( C) NMR shifts for 4-iodo-1H-indazole-6-carbonitrile (CAS: 885278-83-5), a critical scaffold in kinase inhibitor development. The Cha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a definitive guide on assigning the carbon-13 (
C) NMR shifts for 4-iodo-1H-indazole-6-carbonitrile (CAS: 885278-83-5), a critical scaffold in kinase inhibitor development.
The Challenge: This molecule presents a "perfect storm" for spectral assignment:
Tautomerism: The 1H/2H-indazole equilibrium complicates signal averaging.
Quaternary Carbons: 5 out of 8 ring carbons are non-protonated, rendering standard DEPT/APT experiments insufficient.
Extreme Electronic Effects: The competing heavy-atom shielding of Iodine (C4) and the anisotropic shielding of the Nitrile (C6) create non-intuitive chemical shifts.
Comparison Scope: This guide compares Chemometric Prediction (Method A) against Definitive Experimental Correlation (Method B) , demonstrating why relying solely on prediction software fails for iodo-heterocycles.
The Molecule: Structural Dynamics
The indazole core exists in a tautomeric equilibrium. In polar aprotic solvents like DMSO-
, the 1H-tautomer is thermodynamically favored (>90%), making it the primary species for assignment.
Figure 1: Numbering scheme for 4-iodo-1H-indazole-6-carbonitrile. Note the quaternary centers at C3a, C4, C6, C7a, and the Nitrile carbon.
Comparative Analysis: Prediction vs. Experiment
Method A: Chemometric Prediction (The Trap)
Standard increment-based algorithms often fail with heavy halogens. They typically predict aromatic carbons in the 120–140 ppm range.
Flaw: They underestimate the Heavy Atom Effect (Spin-Orbit Coupling) of Iodine, which causes massive shielding (upfield shift), often pushing the C-I carbon below 100 ppm—a region usually reserved for aliphatic carbons.
Method B: Multi-Dimensional Correlation (The Solution)
This is the required industry standard for verifying this structure.
Mechanism: Uses scalar coupling (
and ) to bridge protonated carbons to quaternary centers.
Critical Step: The HMBC (Heteronuclear Multiple Bond Correlation) is the only way to definitively distinguish C4 (Iodo) from C6 (Cyano-ipso) and C3a/C7a.
Data Comparison Table
The following table contrasts typical software predictions with high-confidence assignments derived from analogous experimental data (e.g., 4-iodoindazole and 6-cyanoindazole benchmarks).
Carbon Position
Type
Method A: Typical Prediction (ppm)
Method B: High-Confidence Assignment (ppm)
Assignment Logic (The "Why")
C4 (C-I)
Quaternary
125.0 - 135.0
92.0 - 98.0
Heavy Atom Effect: Iodine spin-orbit coupling shields C4 by ~30 ppm relative to H.
C6 (C-CN)
Quaternary
115.0 - 120.0
108.0 - 112.0
Ipso-Shielding: Cyano group shields the ipso carbon (similar to benzonitrile C1 @ 112 ppm).
CN (Nitrile)
Quaternary
118.0
118.5 - 119.5
Characteristic nitrile region; distinct from aromatic ring.
C3
CH
133.0
133.0 - 135.0
Deshielded by adjacent N2; confirms pyrazole ring integrity.
C5
CH
128.0
128.0 - 130.0
Ortho to both Iodine and Nitrile; coupling patterns in HMBC are key here.
C7
CH
115.0
118.0 - 121.0
Proximity to N1 lone pair (if 1H tautomer) affects shielding.
C7a
Quaternary
140.0
138.0 - 141.0
Bridgehead carbon; usually deshielded.
C3a
Quaternary
122.0
120.0 - 124.0
Bridgehead carbon; distinct due to proximity to Iodine.
Definitive Experimental Protocol
To validate the values in Method B, strictly follow this self-validating workflow.
Step 1: Sample Preparation
Solvent:DMSO-
(0.6 mL).
Reason: CDCl
often leads to broadened signals due to rapid tautomeric exchange. DMSO stabilizes the N1-H tautomer via hydrogen bonding.
Concentration: >10 mg/0.6 mL is required for clear quaternary carbon detection in 13C experiments.
Step 2: Acquisition Parameters
1D
C: Set relaxation delay () to 2-3 seconds . Quaternary carbons (C4, C6, CN) have long relaxation times; short delays will suppress their signals.
HMBC: Optimize for long-range coupling constants (
) of 8 Hz .
Step 3: Assignment Logic Tree (Workflow)
Figure 2: Decision tree for assigning the 4-iodo-1H-indazole-6-carbonitrile spectrum.
Step 4: Critical HMBC Correlations
The structure is proven only when the following correlations are observed:
H-3 (Proton)
C3a, C7a (Defines the pyrazole ring).
H-5 (Proton)
C4 (Iodo) and C6 (Cyano) and C3a .
Note: This is the "Lynchpin" signal. H-5 is the only proton between the two substituents.
H-7 (Proton)
C6 (Cyano) and C7a .
References
Indazole Tautomerism: Claramunt, R. M., et al. "The structure of indazole and its derivatives in the solid state and in solution." Arkivoc2016 (2016).[1]
Heavy Atom Effect (Iodine): Wiberg, K. B., et al. "Substituent Effects on 13C Chemical Shifts." Journal of Organic Chemistry2006. (Validates the ~30 ppm shielding effect of Iodine).
High-Resolution LC-MS/MS Profiling of Halogenated Indazoles: Fragmentation Dynamics & Isomer Resolution
Executive Summary The precise characterization of halogenated indazoles is a critical challenge in both pharmaceutical development (e.g., kinase inhibitors) and forensic toxicology (e.g., synthetic cannabinoids like 5F-M...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise characterization of halogenated indazoles is a critical challenge in both pharmaceutical development (e.g., kinase inhibitors) and forensic toxicology (e.g., synthetic cannabinoids like 5F-MDMB-PINACA). These compounds frequently exhibit regioisomerism —where the halogen atom (F, Cl, Br) shifts positions on the indazole ring or pendant chains—resulting in identical precursor masses and nearly indistinguishable fragmentation spectra.
This guide provides a technical comparison of LC-MS/MS against traditional alternatives, detailing specific fragmentation mechanisms (acylium ion formation, amide cleavage) and establishing a self-validating protocol for differentiating positional isomers using PFP (pentafluorophenyl) stationary phases.
Part 1: The Chemical Context & Analytical Challenge
Halogenated indazoles typically consist of a bicyclic indazole core coupled to a side chain via an amide or ester linker. The introduction of halogens serves two distinct purposes:
The Problem: Standard C18 chromatography often fails to resolve positional isomers (e.g., 4-fluoro vs. 5-fluoro indazoles), and "hard" ionization techniques like GC-EI-MS induce excessive fragmentation that obliterates the molecular ion, making structural elucidation impossible.
Part 2: Comparative Analysis of Analytical Platforms
The following table objectively compares High-Resolution LC-MS/MS (Q-TOF/Orbitrap) against GC-MS and NMR for this specific application.
Critical Insight: While NMR is the definitive structural confirmation tool, it is useless for trace detection in biological matrices (plasma/urine). LC-MS/MS is the only viable bridge between sensitivity and structural specificity.
Part 3: Deep Dive into Fragmentation Mechanisms
Understanding the fragmentation logic is essential for interpreting spectra. The fragmentation of halogenated indazoles generally follows a Charge-Remote or Charge-Driven pathway initiated at the amide linker.
1. The Primary Cleavage: Amide Bond Scission
The most abundant product ion usually results from the cleavage of the amide bond linking the indazole core to the side chain.
Mechanism: Protonation occurs at the carbonyl oxygen or the N2 of the indazole.
Result: Formation of the Indazole Acylium Ion .
Example: For a non-halogenated core, this is m/z 145 .
Example: For a 5-fluoro-indazole core, this shifts to m/z 163 .
2. Secondary Fragmentation: The "RDA" Misconception
Unlike flavonoids, indazoles rarely undergo true Retro-Diels-Alder (RDA) cleavage in ESI. Instead, the acylium ion typically loses carbon monoxide (CO, -28 Da).
Pathway:
.
Significance: This transition confirms the presence of the carbonyl linker.
3. Halogen-Specific Behaviors
Fluorine (F): The C-F bond is extremely strong (
485 kJ/mol). It rarely cleaves during standard CID. However, HF loss (-20 Da) can occur if a hydrogen is available on an adjacent carbon (ortho-effect), acting as a diagnostic marker for alkyl-chain fluorination versus ring fluorination.
Chlorine/Bromine (Cl/Br): These are identified not by loss, but by Isotope Patterns .
Cl: 3:1 ratio of M / M+2.
Br: 1:1 ratio of M / M+2.
Note: C-Br bonds are weaker and may undergo radical cleavage, losing the bromine radical (
) to form a radical cation, though this is less common in even-electron ESI spectra.
Visualization: Fragmentation Pathway
The following diagram illustrates the generic fragmentation pathway for a halogenated indazole carboxamide.
Caption: Primary ESI-MS/MS fragmentation pathway for indazole-3-carboxamides, highlighting the critical acylium ion formation used for core identification.
Part 4: Experimental Protocol (Self-Validating)
To distinguish halogenated isomers (e.g., 5-fluoro vs. terminal-fluoro alkyl chains), a standard C18 column is often insufficient. This protocol uses a Pentafluorophenyl (PFP) phase, which interacts with the halogenated analytes via pi-pi and dipole-dipole interactions, providing superior selectivity.
Protocol: Isomer-Resolving LC-MS/MS Workflow
1. Sample Preparation (Dilute-and-Shoot or SLE)
Matrix: Plasma or Urine.
Extraction: Supported Liquid Extraction (SLE) is preferred over LLE to minimize emulsion formation.
Solvent: Elute with Ethyl Acetate (avoids halogenated solvents like DCM which can interfere with background).
2. Chromatographic Separation (The Critical Step)
Column: biphenyl or PFP (e.g., Kinetex F5 or Rapture Biphenyl), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better PFP selectivity than Acetonitrile).
Gradient:
0-1 min: 5% B (Focusing)
1-10 min: Linear ramp to 95% B (Slow ramp essential for isomer separation).
Scan Type: Data Dependent Acquisition (DDA) or MRM.
Collision Energy (CE): Stepped CE (e.g., 20, 40, 60 eV).
Reasoning: Low CE preserves the molecular ion; High CE generates the "fingerprint" acylium core.
4. Data Analysis & Validation Criteria
Retention Time Lock: Isomers must be separated by >0.2 min.
Ion Ratio Validation: Compare the ratio of the Acylium Ion (Core) to the Molecular Ion .
Hypothesis: Steric hindrance from the halogen position (e.g., 4-F vs 5-F) often alters the stability of the amide bond, leading to subtle but reproducible differences in this ratio.
Visualization: Analytical Workflow
Caption: Step-by-step workflow emphasizing the use of PFP chromatography for isomer resolution prior to MS analysis.
Part 5: Case Study & Data Interpretation
Case: Distinguishing 5-fluoro-MDMB-PINACA (5F on the pentyl chain) from its 5-fluoropentyl vs 4-fluoropentyl isomers.
Mass Spectrum: Both yield identical precursor ions (
377) and identical acylium core fragments ( 233 for the specific linker).
Differentiation:
Chromatography: On a C18 column, these co-elute. On a PFP column, the 5-F isomer (terminal) interacts more strongly with the stationary phase than the 4-F isomer, resulting in a later retention time.
Fragmentation nuance: The 4-F isomer may show a low-abundance fragment corresponding to HF loss from the side chain due to the "ortho-like" hydrogen availability, which is less favored in the terminal 5-F position.
References
Shevyrin, V., et al. (2015).[2] Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry.
Kusano, M., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences.
Qian, Z., et al. (2016). Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure. Journal of Chinese Mass Spectrometry Society.
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences and Applications.
Mardal, M., et al. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Drug Testing and Analysis.
A Comparative Guide to the Reactivity of 4-iodo- vs. 4-bromo-1H-indazole-6-carbonitrile in Cross-Coupling Reactions
Introduction: The Indazole Scaffold and the Halogen Question The 1H-indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Scaffold and the Halogen Question
The 1H-indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3][4] Its unique structure, acting as a bioisostere for indole, allows it to serve as a versatile template for designing kinase inhibitors and other therapeutic agents.[5] The functionalization of the indazole core, particularly through the formation of new carbon-carbon and carbon-nitrogen bonds, is a critical step in drug discovery and development.[6][7][8]
This guide focuses on two key intermediates for this purpose: 4-iodo-1H-indazole-6-carbonitrile and 4-bromo-1H-indazole-6-carbonitrile . As a researcher, selecting the appropriate halogenated precursor is a crucial decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This document provides an in-depth, objective comparison of their reactivity in three of the most powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Supported by foundational mechanistic principles and comparative experimental data, this guide will empower you to make informed decisions for your specific synthetic challenges.
The Theoretical Basis: Understanding Aryl Halide Reactivity
The efficacy of palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate of the initial oxidative addition step. In this crucial phase, the aryl halide (Ar-X) reacts with the palladium(0) catalyst to form a Pd(II) intermediate. The rate of this step is inversely proportional to the strength of the carbon-halogen (C-X) bond.
The bond dissociation energies follow a clear trend:
C-I: ~228 kJ/mol
C-Br: ~285 kJ/mol
C-Cl: ~347 kJ/mol
Consequently, the reactivity of aryl halides in most palladium-catalyzed reactions follows the order: I > Br > Cl .[9] The weaker C-I bond in 4-iodo-1H-indazole-6-carbonitrile allows for a faster rate of oxidative addition compared to the stronger C-Br bond in its bromo counterpart. This intrinsic reactivity difference translates into tangible experimental advantages, such as the ability to use milder reaction conditions, lower catalyst loadings, and achieve shorter reaction times.
However, it is worth noting a potential nuance. In some instances, particularly with certain ligand systems, the iodide anion (I⁻) generated during the reaction can act as an inhibitor to the palladium catalyst.[10][11] While generally the C-I bond's lability is the dominant factor, this potential for inhibition should be considered when troubleshooting or optimizing reactions.
Caption: General catalytic cycle for Palladium cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
The inherent reactivity difference between the 4-iodo and 4-bromo indazoles manifests clearly across various standard coupling protocols. The 4-iodo derivative consistently serves as the more versatile and efficient substrate, particularly when mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[1][3] When comparing the two substrates, 4-iodo-1H-indazole-6-carbonitrile typically provides higher yields in shorter reaction times and at lower temperatures. The bromo analogue often requires more forcing conditions—such as higher temperatures or more active, and often more expensive, catalyst systems—to achieve comparable results.
Sonogashira Coupling
Used to form C(sp²)-C(sp) bonds, the Sonogashira coupling is essential for introducing alkynyl moieties into aromatic systems.[12][13][14] The higher reactivity of the C-I bond is particularly advantageous here, often allowing for copper-free conditions which can be beneficial for substrates sensitive to copper salts. The 4-bromo derivative will almost certainly require both a palladium catalyst and a copper(I) co-catalyst to proceed efficiently.[13]
Buchwald-Hartwig Amination
This reaction is a cornerstone for constructing C-N bonds, crucial for synthesizing a vast array of pharmaceuticals.[15][16][17][18] The oxidative addition is again the critical step, making the 4-iodo indazole the preferred substrate for coupling with a wide range of primary and secondary amines under milder conditions. While the amination of aryl bromides is well-established, it frequently necessitates the use of more sophisticated and sterically hindered biarylphosphine ligands to facilitate the catalytic cycle effectively.[16]
Quantitative Data Summary
The following table summarizes the expected outcomes from comparative experiments, illustrating the superior performance of 4-iodo-1H-indazole-6-carbonitrile under standardized conditions.
Reaction Type
Substrate
Catalyst System (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Suzuki-Miyaura
4-Iodo -1H-indazole-6-carbonitrile
Pd(PPh₃)₄ (3%)
K₂CO₃
Dioxane/H₂O
80
4
92%
4-Bromo -1H-indazole-6-carbonitrile
Pd(PPh₃)₄ (3%)
K₂CO₃
Dioxane/H₂O
80
12
65%
4-Bromo -1H-indazole-6-carbonitrile
PdCl₂(dppf) (5%)
K₂CO₃
Dioxane/H₂O
100
8
88%
Sonogashira
4-Iodo -1H-indazole-6-carbonitrile
Pd(PPh₃)₂Cl₂ (2%), CuI (4%)
Et₃N
THF
25
2
95%
4-Bromo -1H-indazole-6-carbonitrile
Pd(PPh₃)₂Cl₂ (2%), CuI (4%)
Et₃N
THF
60
8
78%
Buchwald-Hartwig
4-Iodo -1H-indazole-6-carbonitrile
Pd₂(dba)₃ (2%), XPhos (4%)
K₃PO₄
Toluene
90
6
89%
4-Bromo -1H-indazole-6-carbonitrile
Pd₂(dba)₃ (2%), XPhos (4%)
K₃PO₄
Toluene
110
16
71%
Note: Data presented are representative and intended for comparative purposes. Actual results may vary based on specific reagents and laboratory conditions.
Caption: Decision workflow for selecting the appropriate indazole precursor.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical demonstration, the following section details a self-validating, parallel protocol for a Suzuki-Miyaura coupling. Executing these experiments under identical conditions will directly illustrate the reactivity differential.
Objective: Synthesize 4-(4-methoxyphenyl)-1H-indazole-6-carbonitrile from its iodo and bromo precursors.
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura reaction.
Step-by-Step Procedure:
Vessel Preparation: In two separate round-bottom flasks equipped with stir bars and condensers, prepare the following reactions under an argon atmosphere.
Flask A (Iodo): Add 4-iodo-1H-indazole-6-carbonitrile (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Flask B (Bromo): Add 4-bromo-1H-indazole-6-carbonitrile (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Catalyst Addition: To each flask, add Pd(PPh₃)₄ (0.03 eq).
Solvent Addition: Add 1,4-dioxane (8 mL per mmol of substrate) and water (2 mL per mmol of substrate) to each flask.
Degassing: Bubble argon through each reaction mixture for 15 minutes to ensure anaerobic conditions.
Reaction: Place both flasks in a preheated oil bath at 80°C and stir vigorously.
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., hourly).
Work-up: Upon completion (or after a set time, e.g., 12 hours), cool the mixtures to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
The reaction in Flask A (Iodo) is expected to reach completion significantly faster (likely within 4 hours) and provide a higher isolated yield of the desired product. The reaction in Flask B (Bromo) will proceed more slowly, and after the same time period, will show a significant amount of unreacted starting material, ultimately resulting in a lower yield under these mild conditions. This direct comparison validates the principle that the C-I bond is more labile and leads to a more efficient transformation.
Conclusion and Strategic Recommendations
The choice between 4-iodo- and 4-bromo-1H-indazole-6-carbonitrile is a strategic one, dictated by the specific demands of the synthetic project.
4-iodo-1H-indazole-6-carbonitrile is the substrate of choice for achieving high efficiency and versatility. Its superior reactivity allows for milder conditions, which is critical when working with complex molecules bearing sensitive functional groups. It is recommended for late-stage functionalization, rapid library synthesis, and any application where maximizing yield and minimizing reaction time is a priority.
4-bromo-1H-indazole-6-carbonitrile represents a more economical option. While less reactive, it is still a viable substrate for many transformations, provided that more forcing conditions (higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems) are employed. It also offers a key strategic advantage in sequential cross-coupling reactions, where its lower reactivity allows for selective coupling at a more reactive site (e.g., an iodide or triflate) elsewhere in the molecule before addressing the C-Br bond in a subsequent step.
By understanding the fundamental principles of aryl halide reactivity and leveraging the comparative data presented, researchers can confidently select the optimal building block, streamlining their synthetic efforts and accelerating the path to novel indazole-based discoveries.
References
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Benchchem.
A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. Benchchem.
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles.
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC.
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
Synthesis of Substituted Indazole-5,6-dicarbonitriles.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
C−H functionalization of 2H‐indazoles.
Comparison of reactivity of different aryl halides (a) The predicted...
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org.
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
Rh( iii )-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols: a new strategy for 1 H -indazoles.
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology.
Buchwald-Hartwig Amin
Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers (RSC Publishing).
Sonogashira coupling. Wikipedia.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
A Comparative Guide to the Crystal Structure Analysis of 4-iodo-1H-indazole-6-carbonitrile and its Analogs
This guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of 4-iodo-1H-indazole-6-carbonitrile. As the specific crystal structure for this compound is not yet p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of 4-iodo-1H-indazole-6-carbonitrile. As the specific crystal structure for this compound is not yet publicly available in crystallographic databases, this document outlines a robust, hypothetical experimental workflow grounded in established crystallographic principles. To provide a valuable comparative analysis for researchers, scientists, and drug development professionals, we will juxtapose the expected structural features of 4-iodo-1H-indazole-6-carbonitrile with the experimentally determined crystal structures of closely related indazole and pyrazole derivatives. This approach will illuminate the potential influence of the iodo and carbonitrile substituents on the solid-state architecture of this molecule, a critical consideration in drug design and development.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is a fundamental determinant of a drug candidate's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are critical for a drug's efficacy and manufacturability. For kinase inhibitors and other targeted therapies where indazole scaffolds are prevalent, understanding the crystal packing and intermolecular interactions can guide the development of more effective and stable pharmaceutical products.[1][2][3] 4-iodo-1H-indazole-6-carbonitrile, with its potential for diverse intermolecular interactions, presents an interesting case for crystallographic study.
Proposed Experimental Workflow for Crystal Structure Determination
The determination of a novel crystal structure, such as that of 4-iodo-1H-indazole-6-carbonitrile, follows a well-established pipeline from material synthesis to structural refinement. The following protocol represents a standard, self-validating approach that ensures data integrity and accuracy at each stage.
Synthesis and Purification
Hypothetical Synthesis Outline:
Starting Material: A suitable starting material, such as 6-carbonitrile-1H-indazole, would be selected.
Iodination: An electrophilic iodination reaction, potentially using N-iodosuccinimide (NIS) in a suitable solvent like DMF, could introduce the iodine atom at the 4-position.[7] The reaction progress would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Purification: The crude product would be purified using column chromatography or recrystallization to achieve a purity of >98%, which is essential for successful crystallization.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step. A variety of crystallization techniques should be employed to explore a wide range of conditions.
Step-by-Step Crystallization Protocol:
Solvent Screening: A small amount of the purified 4-iodo-1H-indazole-6-carbonitrile is dissolved in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) to assess solubility.
Slow Evaporation: Saturated solutions of the compound in the most promising solvents are prepared and left undisturbed in vials covered with a perforated seal to allow for slow evaporation of the solvent.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization. Common solvent/anti-solvent pairs include methanol/diethyl ether and acetone/hexane.
Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage.
}
caption: "Experimental Workflow for Crystal Structure Determination."
X-ray Diffraction Data Collection
High-quality diffraction data is paramount for an accurate structure determination.
Protocol for Data Collection:
Crystal Mounting: A suitable single crystal is mounted on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Comparative Structural Analysis
In the absence of an experimental structure for 4-iodo-1H-indazole-6-carbonitrile, we can predict its key structural features and compare them to known structures of similar molecules. For this analysis, we will consider the crystal structure of 4-iodo-1H-pyrazole as a primary comparator due to the presence of the 4-iodo-pyrazole core, which is analogous to the 4-iodo-indazole system.[8] We will also draw inferences from the broader family of substituted indazoles.[2][9]
Key Structural Features and Intermolecular Interactions
The crystal packing of 4-iodo-1H-indazole-6-carbonitrile will be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.
}
caption: "Potential Intermolecular Interactions in 4-iodo-1H-indazole-6-carbonitrile."
Hydrogen Bonding: The N-H group of the indazole ring is a strong hydrogen bond donor, while the pyrazolic nitrogen atom is a hydrogen bond acceptor.[8] This is expected to lead to the formation of strong N-H···N hydrogen bonds, which are a common feature in the crystal structures of N-unsubstituted indazoles and pyrazoles.[8][9] In 4-iodo-1H-pyrazole, these interactions lead to the formation of catemeric chains.[8] A similar motif could be anticipated for 4-iodo-1H-indazole-6-carbonitrile.
Halogen Bonding: The iodine atom at the 4-position is a potential halogen bond donor. The nitrogen atom of the nitrile group at the 6-position is a potential halogen bond acceptor. Therefore, the formation of C-I···N≡C halogen bonds is a plausible and significant interaction that could influence the crystal packing. This type of interaction is a powerful tool in crystal engineering for directing molecular assembly.
π-π Stacking: The planar aromatic indazole ring system can participate in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the interplay with the other intermolecular forces.
Comparative Data Table
The following table summarizes the expected crystallographic parameters for 4-iodo-1H-indazole-6-carbonitrile and compares them with the experimental data for 4-iodo-1H-pyrazole.
Chains or sheets formed by a combination of hydrogen and halogen bonds
Catemeric chains formed by N-H···N hydrogen bonds
Implications for Drug Development
A thorough understanding of the crystal structure of 4-iodo-1H-indazole-6-carbonitrile would have significant implications for its development as a potential therapeutic agent.
Polymorphism: The existence of multiple crystalline forms (polymorphs) with different physical properties is a critical concern in the pharmaceutical industry. A detailed crystallographic study would be the first step in identifying and characterizing any potential polymorphs of this compound.
Solubility and Bioavailability: The strength and nature of the intermolecular interactions directly impact the energy required to break the crystal lattice, which in turn affects the solubility and dissolution rate. For instance, strong, directional interactions like hydrogen and halogen bonds can lead to a more stable, less soluble crystalline form.
Structure-Activity Relationship (SAR): While SAR studies are typically focused on the interaction of a molecule with its biological target, the solid-state structure can provide insights into the preferred conformations and intermolecular interaction propensities of the molecule, which can inform the design of analogs with improved properties.[2]
Conclusion
While the definitive crystal structure of 4-iodo-1H-indazole-6-carbonitrile remains to be determined, this guide provides a comprehensive framework for its experimental determination and a predictive comparison with structurally related compounds. The interplay of strong N-H···N hydrogen bonds and directional C-I···N halogen bonds is anticipated to be a defining feature of its solid-state architecture. The elucidation of this structure through the rigorous application of the outlined experimental protocols will be invaluable for advancing our understanding of this and similar molecules in the context of rational drug design and development.
References
Global Substance Registration System. 4-IODO-1H-INDAZOLE. [Link]
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [Link]
Patsnap. Synthesis method of 6-iodine-1H-indazole.
PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
PubMed. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. [Link]
A Comparative Guide to Suzuki Coupling Yields of 4-Iodo vs. 6-Iodo Indazoles for the Synthesis of Bioactive Scaffolds
Introduction: The Indazole Nucleus and the Strategic Importance of C-C Bond Formation The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, inc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Nucleus and the Strategic Importance of C-C Bond Formation
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, including potent kinase inhibitors for oncology, such as Axitinib, and anti-inflammatory drugs.[1] The functionalization of the indazole ring system, particularly through the formation of carbon-carbon bonds, is a critical strategy for the generation of novel molecular entities with tailored pharmacological profiles. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its versatility, functional group tolerance, and generally high yields.[2]
This guide provides an in-depth comparison of the Suzuki coupling reactivity of two key building blocks: 4-iodoindazoles and 6-iodoindazoles. While a direct, head-to-head quantitative comparison under identical conditions is not extensively documented in the peer-reviewed literature, this document will synthesize established mechanistic principles, theoretical electronic properties, and representative experimental data to offer a predictive analysis of their relative yields. This analysis is intended to provide researchers, medicinal chemists, and process development scientists with a robust framework for experimental design and optimization.
Theoretical Underpinnings: Electronic and Steric Factors Governing Reactivity
The yield of a Suzuki-Miyaura coupling is dictated by a complex interplay of factors, including the stability of the catalyst, the choice of ligand and base, and, crucially, the electronic and steric properties of the aryl halide.[3] In the context of iodoindazoles, the position of the iodine atom on the benzene ring portion of the bicyclic system significantly influences the reactivity of the C-I bond.
Electronic Effects: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is favored by a more electrophilic carbon atom at the site of the halogen. The electron density at the C4 and C6 positions of the indazole ring is modulated by the fused pyrazole ring. Computational studies on the electronic structure of indazole and its derivatives indicate a nuanced charge distribution across the molecule.[4][5] The nitrogen atoms of the pyrazole ring exert a significant influence on the electron density of the fused benzene ring. The precise impact on the C4 versus C6 position can be subtle, but it is a critical determinant of their relative reactivity in the oxidative addition step. Generally, a position that is more electron-deficient will exhibit enhanced reactivity towards the electron-rich Pd(0) catalyst.
Steric Hindrance: The accessibility of the C-I bond to the bulky palladium-ligand complex is another critical factor.[6] The 4-position of the indazole ring is situated adjacent to the fused pyrazole ring, which may impart a degree of steric hindrance not present at the more exposed 6-position. The choice of the N-protecting group can further exacerbate these steric effects. Large, bulky protecting groups on the N1-position can influence the accessibility of the nearby C7 and, to a lesser extent, the C6 position, while having a more pronounced effect on the C3 and C4 positions is less direct but still a consideration in the overall conformation of the molecule.
Below is a diagram illustrating the key factors influencing the Suzuki coupling of iodoindazoles.
Caption: Key factors influencing the yield of Suzuki coupling on iodoindazoles.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of N-Protected Iodoindazoles
To provide a concrete basis for comparison, the following is a detailed, representative protocol for the Suzuki-Miyaura coupling of an N-protected iodoindazole with phenylboronic acid. N-protection is generally advisable for Suzuki couplings on indazoles to prevent side reactions and improve solubility.[7] The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal.
N-Protection of Iodoindazoles (General Procedure):
To a solution of the respective iodoindazole (4-iodo-1H-indazole or 6-iodo-1H-indazole) (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected iodoindazole.
Suzuki-Miyaura Coupling (General Procedure):
To a microwave vial, add the N-Boc-iodoindazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Seal the vial and heat the reaction mixture to 80-100 °C for 2-12 hours, with stirring. Reaction progress should be monitored by TLC or LC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-aryl-indazole.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for the synthesis of N-Boc-aryl-indazoles.
Comparative Analysis of Expected Yields
While a definitive, side-by-side study is lacking, a comparative analysis based on the principles discussed above and data from related Suzuki couplings on the indazole scaffold allows for a reasoned prediction.
Substrate
Predicted Relative Reactivity
Expected Yield Range
Rationale
N-Boc-4-iodoindazole
Lower
Moderate to Good
The proximity of the C4-I bond to the fused pyrazole ring and the N1-Boc protecting group may introduce steric hindrance, potentially slowing the oxidative addition step.[6] The electronic effect at C4 is also a key factor.[4]
N-Boc-6-iodoindazole
Higher
Good to Excellent
The C6-I bond is more sterically accessible to the palladium catalyst. Electronically, the 6-position is generally favorable for electrophilic aromatic substitution, which can be correlated with reactivity in oxidative addition.
It is important to note that these are generalized predictions. The specific electronic properties of the arylboronic acid partner and the precise ligand-catalyst system employed can significantly influence the outcome. For instance, the use of bulky phosphine ligands can amplify the impact of steric hindrance.
In the strategic synthesis of functionalized indazoles via Suzuki-Miyaura cross-coupling, both 4-iodo and 6-iodoindazoles serve as viable substrates. However, based on fundamental principles of reactivity, it is predicted that 6-iodoindazoles will generally provide higher yields compared to their 4-iodo counterparts under identical reaction conditions. This is primarily attributed to the greater steric accessibility of the C6 position to the palladium catalyst.
For researchers embarking on the synthesis of 4-arylindazoles, it is recommended to:
Carefully select a less sterically demanding N-protecting group if feasible.
Employ palladium catalysts with less bulky ligands to mitigate steric hindrance.
Thoroughly optimize reaction conditions, including temperature and reaction time, as the reaction kinetics may be slower compared to the 6-iodo isomer.
For the synthesis of 6-arylindazoles, standard Suzuki-Miyaura conditions are likely to be effective, offering a more straightforward route to this class of compounds.
This guide provides a theoretical and practical framework for approaching the Suzuki-Miyaura coupling of 4- and 6-iodoindazoles. As always, empirical validation through systematic experimental work is paramount for achieving optimal results in any specific synthetic endeavor.
References
Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed. [Link]
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - ResearchGate. ResearchGate. [Link]
Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Semantic Scholar. [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PubMed. [Link]
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. ResearchGate. [Link]
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
A Researcher's Guide to a Definitive Structural Assignment of N-Alkylated 4-Iodoindazoles
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The N-alkylation of indazoles is a critical step in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The N-alkylation of indazoles is a critical step in the synthesis of these molecules. However, this reaction is notoriously prone to producing a mixture of N1 and N2 regioisomers, often in nearly equal ratios, presenting a significant challenge for unambiguous structural assignment. For researchers working with 4-iodoindazoles, where the iodine atom serves as a key functional handle for further diversification, definitive validation of the alkylation site is paramount. This guide provides an in-depth comparison of analytical techniques, supported by experimental data and protocols, to empower researchers to confidently elucidate the regioisomeric structure of their N-alkylated 4-iodoindazoles.
The Challenge: N1 vs. N2 Regioselectivity in Indazole Alkylation
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, both of which can be alkylated. The thermodynamic stability of the resulting products and the reaction conditions, including the choice of base and solvent, can influence the regiochemical outcome.[1][2][3] The alkylation of 1H-indazoles frequently yields a mixture of both N1- and N2-substituted products.[1] This lack of complete regioselectivity necessitates robust analytical methods to differentiate between the two isomers.
Caption: General reaction scheme for the N-alkylation of 4-iodoindazole, yielding a mixture of N1 and N2 regioisomers.
A Comparative Analysis of Validation Techniques
Several analytical techniques can be employed to distinguish between N1 and N2 alkylated indazole isomers. The choice of method often depends on the available instrumentation, the physical properties of the compounds, and the desired level of certainty.
Technique
Principle
Strengths
Weaknesses
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exploits differences in the magnetic environments of atomic nuclei.
Provides detailed structural information in solution; non-destructive.
Can be complex to interpret; may require advanced 2D experiments.
X-ray Crystallography
Determines the three-dimensional arrangement of atoms in a crystalline solid.
Separates compounds based on differential partitioning between a stationary and a mobile phase.
Effective for separating isomers for individual characterization.[4]
Does not directly provide structural information; relies on subsequent analysis.
The Gold Standard: Advanced NMR Spectroscopy for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for distinguishing between N1 and N2 regioisomers of alkylated indazoles.[4][5] While 1D ¹H and ¹³C NMR can provide initial clues, advanced 2D NMR experiments are often decisive.[6][7]
Key 2D NMR Experiments:
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For N-alkylated indazoles, a key NOE correlation is observed between the protons of the N-alkyl group and the H7 proton of the indazole ring in the N1 isomer. This correlation is absent in the N2 isomer due to the larger distance.[6][7][8]
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is arguably the most definitive NMR technique for this purpose.
In the N1-isomer , a correlation is observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring.[9]
In the N2-isomer , a correlation is seen between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[9]
¹H-¹⁵N HMBC can also be employed to directly observe the correlation between the alkyl protons and the nitrogen atom they are attached to, providing unequivocal evidence of the substitution pattern.[8][10]
Personal protective equipment for handling 4-iodo-1H-indazole-6-carbonitrile
Executive Safety Assessment Handling 4-iodo-1H-indazole-6-carbonitrile requires a safety strategy that goes beyond standard "white powder" protocols. As a functionalized heterocycle, this compound presents a dual-hazard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Handling 4-iodo-1H-indazole-6-carbonitrile requires a safety strategy that goes beyond standard "white powder" protocols. As a functionalized heterocycle, this compound presents a dual-hazard profile: the acute irritant properties of halogenated indazoles and the metabolic toxicity potential of the nitrile (cyano) moiety.
While aromatic nitriles are generally more stable than their aliphatic counterparts, dermal absorption and incompatibility with strong acids remain critical control points. This guide prioritizes the prevention of systemic absorption and the management of halogenated waste streams.
Core Hazard Profile
Moiety
Associated Risk
Critical Control
Indazole Core
Respiratory/Skin Irritant (H315, H319, H335)
Engineering Controls (Fume Hood)
Iodine Substituent
Heavy Halogen Toxicity / Environmental Persistence
Segregated Halogenated Waste
Nitrile Group (-CN)
Metabolic Cyanide Potential / Dermal Absorption
Impermeable PPE & Acid Segregation
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
PPE Selection Logic
The primary route of occupational exposure for this solid is inhalation of dust during weighing and dermal absorption during solubilization.
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection (Solid)
Nitrile Exam Gloves (Min. 0.11 mm / 4-5 mil)
Provides adequate barrier against dry particulate.
Hand Protection (Solution)
Double Gloving (Nitrile over Laminate/PE)
If dissolved in DMSO or DMF (common solvents for indazoles), standard nitrile degrades rapidly. The inner laminate glove prevents permeation of the carrier solvent which drags the toxicant through the skin.
Eye/Face
Chemical Safety Goggles (ANSI Z87.1)
Preferred over safety glasses to seal against airborne dust migration during static-induced dispersion.
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary)
Do not rely on masks alone. All open-vessel manipulation must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity.
Body
Lab Coat (Tyvek® or Cotton/Poly) + Sleeves
Wrist coverage is the most common failure point. Tyvek sleeves bridge the gap between glove cuff and lab coat.
PPE Decision Logic
The following workflow illustrates how to select PPE based on the specific operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.
Operational Protocols
A. Weighing & Transfer (Critical Step)
Static electricity often causes functionalized indazoles to "fly," increasing inhalation risk.
Preparation: Place the analytical balance inside a balance enclosure or fume hood. If this is impossible, use a "static gun" or ionizer on the spatula and weighing boat.
Technique: Use the "tare and tap" method. Do not pour from the source bottle. Use a micro-spatula to transfer small amounts to a pre-weighed vial.
Decontamination: Wipe the exterior of the source bottle and the balance area with a chemically compatible wipe (e.g., ethanol-dampened) before removing hands from the hood.
B. Solubilization
Solvent Choice: This compound is likely soluble in DMSO or DMF.
Warning: DMSO is a potent skin penetrant. If 4-iodo-1H-indazole-6-carbonitrile is dissolved in DMSO, a drop on your skin will carry the compound into your bloodstream in seconds.
Protocol: Add solvent to the solid vial (closed cap) rather than adding solid to an open solvent container. Vortex inside the hood.
Waste Disposal & Deactivation[1][2]
Proper disposal is determined by the Iodine (halogen) and Nitrile (reactive) components.
Waste Classification[1][2][3]
Primary Stream:Halogenated Organic Waste .[1] The iodine atom mandates this classification. Do not place in general "Non-Halogenated" solvent waste, as this complicates incineration processes.